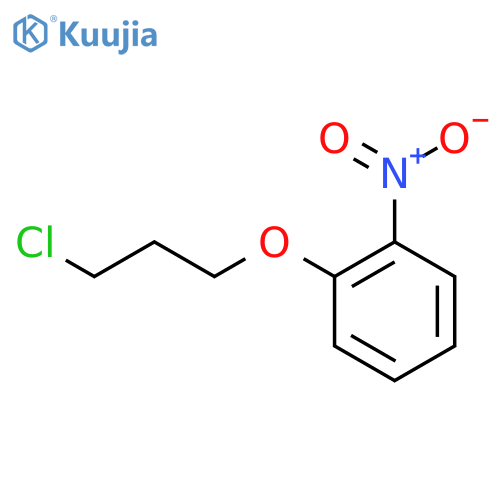Cas no 37576-04-8 (1-(3-Chloro-propoxy)-2-nitro-benzene)

37576-04-8 structure
商品名:1-(3-Chloro-propoxy)-2-nitro-benzene
CAS番号:37576-04-8
MF:C9H10ClNO3
メガワット:215.633601665497
CID:2184984
1-(3-Chloro-propoxy)-2-nitro-benzene 化学的及び物理的性質
名前と識別子
-
- 1-(3-Chloropropoxy)-2-nitrobenzene
- 1-(3-Chloro-propoxy)-2-nitro-benzene
- DKXKUILKIAMLSD-UHFFFAOYSA-N
- 1-chloro-3-(2-nitrophenoxy)propane
- 1-(3-chloro-propoxy)-2-nitrobenzene
-
- インチ: 1S/C9H10ClNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2
- InChIKey: DKXKUILKIAMLSD-UHFFFAOYSA-N
- ほほえんだ: ClCCCOC1C=CC=CC=1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 183
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 55
じっけんとくせい
- 密度みつど: 1.27
- ふってん: 348.4 °C at 760 mmHg
- フラッシュポイント: 164.5 °C
1-(3-Chloro-propoxy)-2-nitro-benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF95648-20g |
1-(3-chloropropoxy)-2-nitrobenzene |
37576-04-8 | >95% | 20g |
$1042.00 | 2024-04-20 | |
| A2B Chem LLC | AF95648-1g |
1-(3-chloropropoxy)-2-nitrobenzene |
37576-04-8 | >95% | 1g |
$217.00 | 2024-04-20 | |
| A2B Chem LLC | AF95648-5g |
1-(3-chloropropoxy)-2-nitrobenzene |
37576-04-8 | >95% | 5g |
$512.00 | 2024-04-20 |
1-(3-Chloro-propoxy)-2-nitro-benzene 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
37576-04-8 (1-(3-Chloro-propoxy)-2-nitro-benzene) 関連製品
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
